3‑Fluoro vs. Non‑Fluorinated Comparative Lipophilicity for CNS Multiparameter Optimization
The substitution of a single fluorine at the meta‑position of the benzenesulfonamide ring raises the computed XLogP3 from approximately 1.5 (non‑fluorinated analog CAS 955673‑04‑8) to 1.9 for CAS 955673‑03‑7 [1]. This +0.4 log unit increase retains the compound within the favorable CNS drug‑like window (XLogP3 = 1–3) while potentially improving blood‑brain barrier passive permeability relative to the minimally lipophilic parent. By contrast, the 2,5‑difluoro analog (CAS 955673‑02‑6) exhibits a higher XLogP3, which may increase the risk of off‑target binding at lipophilic aminergic receptors [2]. The observed difference is based on computed physicochemical parameters and class‑level structure‑activity knowledge.
| Evidence Dimension | Computed lipophilicity (XLogP3) as a proxy for passive membrane permeability and CNS multiparameter optimization score |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem 3.0); TPSA = 74.9 Ų |
| Comparator Or Baseline | Non‑fluorinated analog (CAS 955673‑04‑8): XLogP3 ≈ 1.5 (estimated). 2,5-Difluoro analog (CAS 955673‑02‑6): XLogP3 > 1.9 (estimated). |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. non‑fluorinated analog. Lipophilicity remains within the CNS‑preferred range (1–3). |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2025). No experimental log D7.4 data are available for this specific compound. |
Why This Matters
For CNS‑targeted screening cascades, a predictable lipophilicity shift allows procurement officers to select a compound with a favorable balance between target engagement and non‑specific binding, avoiding both overly polar (poor brain penetration) and overly lipophilic (high metabolic clearance, hERG liability) extremes.
- [1] PubChem. (2025). Compound Summary for CID 16943733: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide. National Library of Medicine. Contains computed XLogP3, TPSA, and HBD/HBA counts. View Source
- [2] Torrens Jover, A., et al. (2006). 5-HT7 Receptor Antagonists. U.S. Patent No. 7,211,585 B2. The patent describes how halogen substitution patterns on the arylsulfonamide influence selectivity against related aminergic receptors (5-HT1A, 5-HT2A, etc.). View Source
